molecular formula C17H12ClN5O B100856 Intrazole CAS No. 15992-13-9

Intrazole

Cat. No.: B100856
CAS No.: 15992-13-9
M. Wt: 337.8 g/mol
InChI Key: ZDHHGGFQZRPUSN-UHFFFAOYSA-N
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Description

Intrazole is a synthetic compound known for its broad-spectrum antimicrobial properties. It is commonly used to treat infections caused by bacteria and parasites. This compound is particularly effective against infections of the liver, stomach, intestines, vagina, brain, heart, lungs, and skin .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Intrazole involves the dissolution of a mixture of the compound and L-ascorbic acid in a mixed solvent of dichloromethane and methanol. Hydroxypropyl methylcellulose and pluronic F-127 are then added, followed by dichloromethane to obtain a raw material solution. This solution is fed into a crystallization autoclave in a supercritical fluid crystallization equipment system. The solution is sprayed into the crystallization autoclave via a spray nozzle, where composite particles are separated and collected at the bottom of the autoclave. These particles are then encapsulated to obtain the this compound preparation with decreased particle size and increased bioavailability .

Industrial Production Methods

Industrial production of this compound follows a similar method but on a larger scale. The process involves the use of large crystallization autoclaves and advanced supercritical fluid crystallization equipment to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Intrazole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for its antimicrobial activity.

Common Reagents and Conditions

    Oxidation: this compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under acidic conditions.

    Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions involving this compound often use reagents like halogens or alkylating agents under controlled conditions.

Major Products

The major products formed from these reactions include various derivatives of this compound that retain its antimicrobial properties while potentially offering improved efficacy or reduced side effects.

Scientific Research Applications

Intrazole has a wide range of scientific research applications:

Mechanism of Action

Intrazole exerts its effects by inhibiting the synthesis of nucleic acids in bacteria and parasites. It targets specific enzymes involved in the replication and transcription processes, leading to the disruption of cellular functions and ultimately causing cell death. The molecular pathways involved include the inhibition of DNA gyrase and topoisomerase IV, which are crucial for DNA replication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Intrazole

This compound is unique in its broad-spectrum antimicrobial activity, making it effective against a wide range of bacterial and parasitic infections. Unlike the aromatase inhibitors mentioned above, which are primarily used in cancer treatment, this compound’s primary application is in combating infections. Its ability to inhibit nucleic acid synthesis sets it apart from other antimicrobial agents that may target different cellular processes.

Biological Activity

Itraconazole, a triazole antifungal agent, has garnered attention not only for its antifungal properties but also for its diverse biological activities, particularly in oncology and dermatology. This article delves into the multifaceted biological activities of itraconazole, highlighting its mechanisms of action, therapeutic applications, and relevant case studies.

Itraconazole functions primarily by inhibiting the synthesis of ergosterol, a critical component of fungal cell membranes. It achieves this by blocking the enzyme lanosterol 14-alpha-demethylase, which is essential for converting lanosterol to ergosterol. This inhibition disrupts the integrity of the fungal cell membrane, leading to increased permeability and cell death .

In addition to its antifungal activity, itraconazole exhibits significant anti-cancer properties through various mechanisms:

  • Inhibition of Angiogenesis : Itraconazole inhibits vascular endothelial growth factor receptor 2 (VEGFR2) signaling by preventing its autophosphorylation and glycosylation. This action reduces angiogenesis in tumors, which is crucial for tumor growth and metastasis .
  • Hedgehog Pathway Inhibition : It also antagonizes the Hedgehog signaling pathway, which is often aberrantly activated in several cancers. This inhibition may contribute to its anti-tumor effects .
  • Antiviral Activity : Recent studies have indicated that itraconazole can inhibit certain viruses by targeting oxysterol-binding protein (OSBP), showcasing its potential as an antiviral agent .

Antifungal Treatment

Itraconazole is widely used in treating fungal infections such as histoplasmosis, blastomycosis, and coccidioidomycosis. Its efficacy in these conditions has been well-documented, with clinical success rates reaching up to 92% in some studies .

Oncology

Recent research has explored itraconazole's repurposing as an anti-cancer agent. Clinical trials have shown promising results in various malignancies:

  • Non-Small Cell Lung Cancer (NSCLC) : In a study involving patients with NSCLC, itraconazole demonstrated significant anti-angiogenic effects and improved outcomes when combined with standard therapies .
  • Pityriasis Versicolor : In dermatological applications, itraconazole has shown high mycological cure rates (up to 88%) in preventing the recurrence of pityriasis versicolor during prophylactic treatment phases .

Case Study 1: Itraconazole and Congestive Heart Failure

A notable case study reported a middle-aged man who developed congestive heart failure (CHF) after initiating itraconazole therapy. Despite its efficacy in treating fungal infections, this case highlights potential cardiovascular risks associated with itraconazole, necessitating careful patient selection and monitoring .

Case Study 2: Combination Therapy with Terbinafine

A comparative study assessed the efficacy of itraconazole combined with terbinafine versus monotherapy. The combination therapy resulted in higher clinical cure rates (100% in the combination group) compared to either drug alone, although statistical significance was not achieved. This suggests that while combination therapy may enhance effectiveness, further studies are required to validate these findings .

Research Findings

Table 1 summarizes key findings from various studies on the biological activity of itraconazole:

Study ReferenceFocus AreaKey Findings
OncologyInhibits VEGFR2 and Hedgehog pathways; anti-angiogenic effects
Dermatology88% mycological cure rate in prophylactic treatment
Combination TherapyHigher cure rates with combination therapy
Antiviral ActivityTargets OSBP for antiviral effects
Cardiovascular RisksAssociated with CHF; careful monitoring advised

Properties

IUPAC Name

(4-chlorophenyl)-[3-(2H-tetrazol-5-ylmethyl)indol-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClN5O/c18-13-7-5-11(6-8-13)17(24)23-10-12(9-16-19-21-22-20-16)14-3-1-2-4-15(14)23/h1-8,10H,9H2,(H,19,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDHHGGFQZRPUSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2C(=O)C3=CC=C(C=C3)Cl)CC4=NNN=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00166771
Record name Intrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00166771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15992-13-9
Record name Intrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15992-13-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Intrazole [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015992139
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Intrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00166771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name INTRAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5CFY5Y69AM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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